REACTION_CXSMILES
|
C[Si](C)(C)[O:3][C:4]1([C:11]#[N:12])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[NH2:12][CH2:11][C:4]1([OH:3])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1 |f:1.2.3.4.5.6,8.9|
|
Name
|
|
Quantity
|
738 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
737.5 g
|
Type
|
reactant
|
Smiles
|
C[Si](OC1(CCCCCC1)C#N)(C)C
|
Name
|
|
Quantity
|
738 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
4980 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
369 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
193 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
389 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
193 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
738 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
12.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the reaction stirred for 3 hours at 60° C. to 65° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
whilst maintaining the temperature at 55° C. to 60° C
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at 15° C. to 25° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 70 minutes
|
Duration
|
70 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with tetrahydrofuran (1476 ml) twice
|
Type
|
ADDITION
|
Details
|
charged to a reaction vessel
|
Type
|
CONCENTRATION
|
Details
|
concentrated to ca. 1480 mL at 65° C. to 70° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 15° C. to 25° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1(CCCCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 381 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |